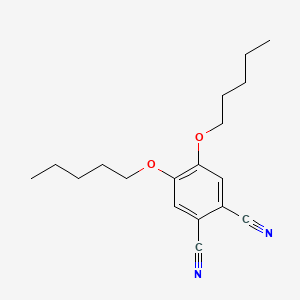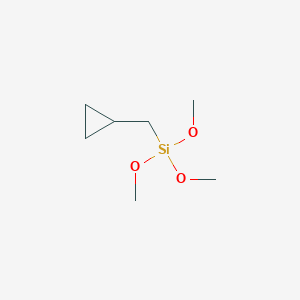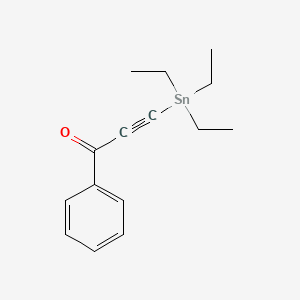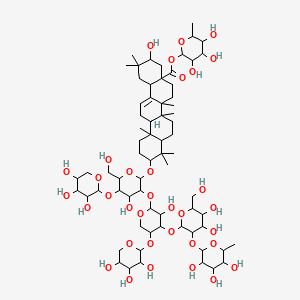
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- is a chemical compound with the molecular formula C18H24N2O2. It is a derivative of benzenedicarbonitrile, where two pentyloxy groups are attached to the benzene ring at the 4 and 5 positions. This compound is known for its applications in various fields, including chemistry and materials science .
Méthodes De Préparation
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with pentyloxy groups under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the attachment of the pentyloxy groups to the benzene ring. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The pentyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the type of reaction and the conditions used .
Applications De Recherche Scientifique
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- has several scientific research applications:
Chemistry: It is used in the synthesis of new compounds, including phthalocyanines and other macrocyclic compounds.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity and optical properties.
Biology and Medicine:
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- involves its interaction with specific molecular targets and pathways. The pentyloxy groups attached to the benzene ring can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- can be compared with other similar compounds, such as:
1,2-Benzenedicarbonitrile: The parent compound without the pentyloxy groups.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: A similar compound with octyloxy groups instead of pentyloxy groups.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Another derivative with different functional groups.
The uniqueness of 1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- lies in its specific functional groups and their influence on the compound’s properties and applications .
Propriétés
Numéro CAS |
130996-05-3 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4,5-dipentoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-7-9-21-17-11-15(13-19)16(14-20)12-18(17)22-10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
RIAHLZMTSZAGOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)


![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)

![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)

![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)

![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)

